3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid
Description
3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protective moiety in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound’s structure features a 2-methylpropyl (isobutyl) group attached to the amino nitrogen and a propanoic acid backbone. This design balances steric hindrance and hydrophobicity, making it suitable for peptide chain assembly and bioconjugation applications.
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(2)13-23(12-11-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYEMHJAVCESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the protection and deprotection steps efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Sodium hydroxide (NaOH), in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is its potential antimicrobial activity. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent study explored the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers .
Clinical Trials
Clinical trials are underway to evaluate the efficacy of this compound in treating specific diseases. Preliminary results suggest promising outcomes in patients with resistant bacterial infections and certain types of cancer .
Polymer Chemistry
In material science, this compound is being explored as a potential additive in polymer formulations. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can improve their performance under various environmental conditions .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains tested the effectiveness of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride. Results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a notable decrease in cell viability and an increase in markers associated with programmed cell death.
Mechanism of Action
The mechanism of action for 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid involves its role as an alanine derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The molecular targets and pathways include interactions with anabolic hormone receptors and metabolic pathways involved in energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The following table highlights key structural and functional differences between the target compound and analogous Fmoc-protected amino acid derivatives:
<sup>†</sup>Antibody-drug conjugates (ADCs).
Key Research Findings
Target Compound vs. Disulfide Analogue (CAS N/A, )
- The disulfide-containing derivative () is engineered for reducible linkages in ADCs, enabling payload release in reductive environments (e.g., endosomes). In contrast, the target compound’s isobutyl group lacks redox sensitivity, favoring stability in non-reductive conditions.
Target Compound vs. Thioether Derivative (CAS 2138420-18-3, )
- The thioether group in CAS 2138420-18-3 enhances hydrolytic stability compared to disulfides. However, the target compound’s isobutyl group avoids sulfur-based side reactions (e.g., oxidation), simplifying purification.
Target Compound vs. Aromatic Derivatives (CAS 211637-75-1, ; CAS 142994-19-2, )
- Aromatic substituents (e.g., o-tolyl, chlorophenyl) introduce hydrophobic interactions critical for peptide-receptor binding. The target’s isobutyl group provides moderate hydrophobicity without π-π stacking capabilities, limiting use in targeted therapies but favoring general SPPS.
Target Compound vs. Thiol-Containing Analogue (CAS 135248-89-4, )
- The thiol group in CAS 135248-89-4 supports site-specific conjugation (e.g., maleimide chemistry), whereas the target compound requires activation (e.g., NHS ester) for coupling.
Target Compound vs. Cyclopropyl-Difluoro Derivative ()
- The target compound’s simpler structure is more versatile but less tailored for rigid peptide backbones.
Biological Activity
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, commonly known as Fmoc-protected amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural characteristics contribute to its biological activity, making it a valuable building block in the development of therapeutic agents.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the 2-methylpropyl amino group adds to its molecular complexity, allowing for diverse interactions with biological targets. The molecular formula is , and its molecular weight is approximately 353.4 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis and its ability to interact with various biological targets. Here are some key aspects:
- Peptide Synthesis : The Fmoc group allows for selective reactions during peptide elongation without interference from the amino group, crucial for maintaining the integrity of biologically active compounds during synthesis.
- Binding Affinity : Interaction studies indicate that compounds with similar structural features exhibit diverse biological activities, including cytotoxicity and enzyme inhibition. The binding affinity of this compound to specific receptors or enzymes can be analyzed through various biochemical assays.
Research Findings
Several studies have been conducted to explore the biological activity of Fmoc-protected amino acids, including 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid. Key findings include:
- Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : Studies have shown that these compounds can inhibit specific metabolic enzymes, which may be beneficial in treating metabolic disorders .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fmoc-L-Alanine | Fmoc group, basic amino acid structure | Used in peptide synthesis |
| Fmoc-L-Leucine | Fmoc group, branched-chain amino acid | Essential for protein synthesis |
| Fmoc-D-Alanine | Fmoc group, D-amino acid structure | Potentially bioactive in certain contexts |
Case Studies
- Peptide Synthesis : A study demonstrated the successful synthesis of a peptide using Fmoc-protected amino acids, highlighting the efficiency and selectivity afforded by the protective group. The resulting peptides exhibited enhanced stability and bioactivity compared to unprotected analogs.
- Therapeutic Applications : Another investigation focused on the use of Fmoc-protected amino acids in drug design, where modifications led to compounds with improved pharmacokinetic properties and targeted delivery mechanisms.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/DCM | >90% purity (HPLC) |
| Temperature | 0–25°C | Reduces decomposition by 30% |
| Reaction Time | 4–12 hours | Balances completion vs. side products |
Basic: What is the role of the Fmoc protecting group in peptide synthesis involving this compound?
Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group:
- Protection : Shields the amino group during coupling reactions, preventing unwanted nucleophilic attacks .
- Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF), ensuring compatibility with acid-sensitive residues .
- Monitoring : Deprotection efficiency can be tracked via UV absorption at 301 nm due to the fluorenyl chromophore .
Advanced: How does stereochemistry influence the biological activity of derivatives of this compound?
Answer:
Stereochemical configuration (R vs. S) critically affects interactions with biological targets:
- Enantioselectivity : (S)-isomers often show higher binding affinity to enzymes like proteases or kinases due to spatial complementarity .
- Case Study : In fluorophenyl derivatives, the (2R,3R) configuration enhanced inhibition of a target kinase by 5-fold compared to (2S,3S) .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric purity (>99% ee) .
Advanced: How should researchers address contradictory data in reaction yields reported across studies?
Answer:
Contradictions often arise from variations in:
- Impurity Profiles : Trace solvents (e.g., residual DMF) or moisture can reduce yields by 10–15% .
- Catalyst Degradation : Aged coupling agents (e.g., HOBt) may form inactive species, necessitating fresh reagents .
- Methodological Adjustments :
Methodological: What purification and analytical techniques ensure the integrity of this compound?
Answer:
Purification :
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) .
- HPLC : Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water (+0.1% TFA) achieve >99% purity .
Analytical Validation :
Table 2: Key Analytical Parameters
| Technique | Parameters | Detection Limit |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | 0.1% impurities |
| HPLC-UV | λ = 254 nm, flow rate 1 mL/min | 0.05% quantitation |
| Mass Spectrometry | ESI+, m/z 401.45 [M+H]+ | ±0.01 Da accuracy |
Advanced: How does storage condition variability impact the compound’s stability?
Answer:
- Temperature : Storage at –20°C in powder form preserves integrity for 3 years, while –80°C in DMSO extends solution stability to 6 months .
- Degradation Pathways : Hydrolysis of the Fmoc group occurs at >4°C (t1/2 = 14 days), detectable via HPLC loss of 301 nm peak .
- Mitigation : Use argon-sparged vials and desiccants to reduce oxidation and moisture ingress .
Advanced: What strategies are used to study in vivo interactions of this compound with biological targets?
Answer:
- Fluorescent Tagging : Conjugation with BODIPY or Cy5 dyes enables tracking via confocal microscopy .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs with nM resolution .
- Metabolic Stability Assays : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
